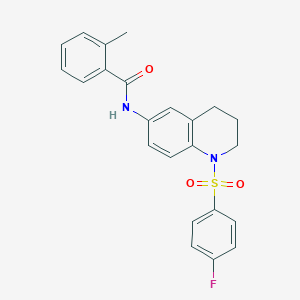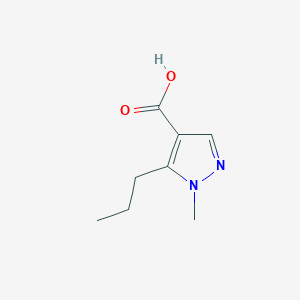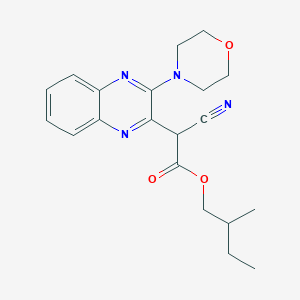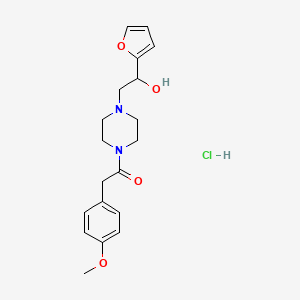
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, commonly known as DTA, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Biological Evaluation
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide and its derivatives have been synthesized and evaluated for their potential applications in various fields of scientific research. One of the key areas of interest is their anticancer activity. For instance, derivatives like 5-methyl-4-phenyl thiazole compounds have been studied for their anticancer properties against specific cell lines, showing promising results in terms of selectivity and apoptosis induction, although not as potent as standard treatments like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Molecular Structure Analysis
The molecular structures of related compounds, particularly those with difluoromethyl groups and heterocyclic rings, have been thoroughly analyzed. Studies involving N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have contributed to the understanding of molecular interactions, showcasing the compounds' V-shaped conformation and the role of various intermolecular interactions in forming 3-D arrays (Boechat et al., 2011).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing insights into their self-assembly processes and potential antioxidant activities. These complexes demonstrate significant antioxidant activity, highlighting their potential for further exploration in medical and chemical research (Chkirate et al., 2019).
Electrochemical Properties
The electrochemical properties of tetrasubstituted tetraphenylethenes, including those with acetamidophenyl groups, have been studied to understand their behavior in various chemical reactions and potential applications in materials science. These studies contribute to the development of new materials with specific electrochemical characteristics (Schreivogel et al., 2006).
Antitumor Activity and Chemical Synthesis
The synthesis and evaluation of new benzothiazole derivatives bearing different heterocyclic rings have shown considerable antitumor activity against various cancer cell lines. This line of research opens up new avenues for developing anticancer agents based on the chemical structure and activity of these compounds (Yurttaş, Tay, & Demirayak, 2015).
Leveling Agents in Electroplating
Tetrazole derivatives have been investigated as novel leveling agents for filling electroplated Cu microvias, with studies focusing on their impact on Cu deposition potential and adsorption behavior. These findings are crucial for improving electroplating processes in electronics manufacturing (Lei et al., 2015).
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5OS/c15-11-4-3-9(6-12(11)16)21-13(18-19-20-21)8-17-14(22)7-10-2-1-5-23-10/h1-6H,7-8H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLRWVBKDVQJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414852.png)




![N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2414860.png)


![5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2414864.png)


![6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2414867.png)
![Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2414870.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B2414873.png)